(3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the 2-methyl-5-nitrobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Hydroxylation at the 3-Position:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone using oxidizing agents such as Jones reagent or pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: Hydrogen gas with palladium catalyst, iron powder in acetic acid
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone at the 3-position
Reduction: Formation of an amino group at the 5-position of the benzoyl ring
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
(3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group at the 3-position can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(2-methylbenzoyl)pyrrolidin-3-ol
- (3R)-1-(5-nitrobenzoyl)pyrrolidin-3-ol
- (3R)-1-(2-methyl-5-chlorobenzoyl)pyrrolidin-3-ol
Uniqueness
(3R)-1-(2-methyl-5-nitrobenzoyl)pyrrolidin-3-ol is unique due to the presence of both the 2-methyl and 5-nitro substituents on the benzoyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(2-methyl-5-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-2-3-9(14(17)18)6-11(8)12(16)13-5-4-10(15)7-13/h2-3,6,10,15H,4-5,7H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMPHOXRBPVBE-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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